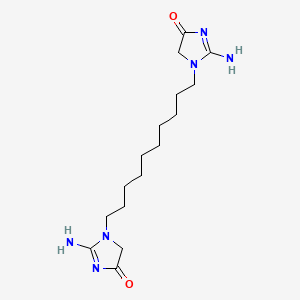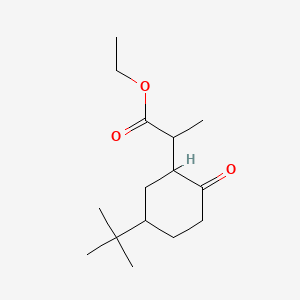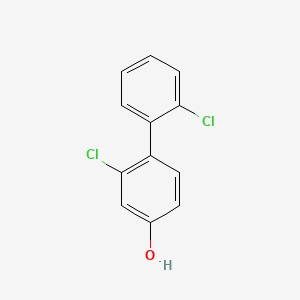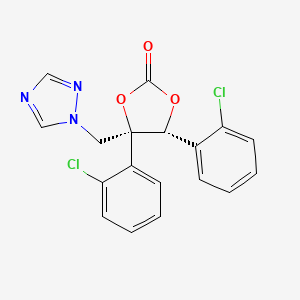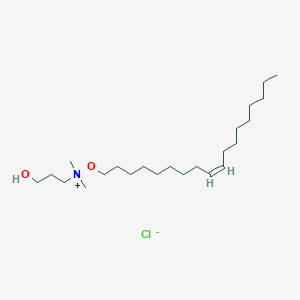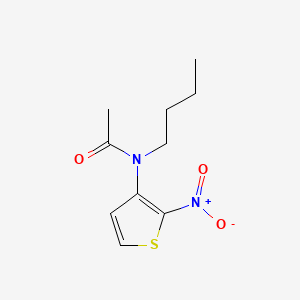
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-: is a chemical compound with the molecular formula C10H14N2O3S It is known for its unique structure, which includes a nitro group and a thienyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- typically involves the reaction of 2-nitro-3-thiophenecarboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound may be used to study the effects of nitro and thienyl groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thienyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(2-nitro-3-thienyl)-: Similar structure but lacks the butyl group.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a nitro group and an acetamide moiety but with a different aromatic ring.
N-(2-Hydroxy-5-nitrosophenyl)acetamide: Similar to the previous compound but with a nitroso group instead of a nitro group.
Uniqueness: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is unique due to the presence of both a butyl group and a nitro-thienyl moiety
Eigenschaften
CAS-Nummer |
122777-70-2 |
|---|---|
Molekularformel |
C10H14N2O3S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
N-butyl-N-(2-nitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-6-11(8(2)13)9-5-7-16-10(9)12(14)15/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
WRLIXCPYCQJUQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
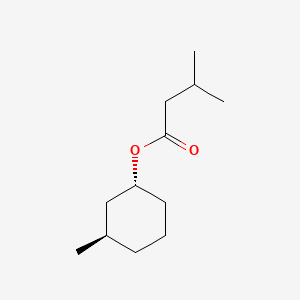

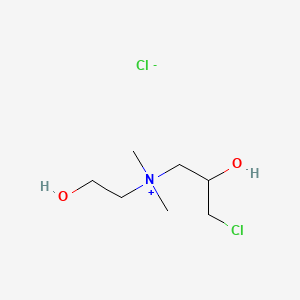

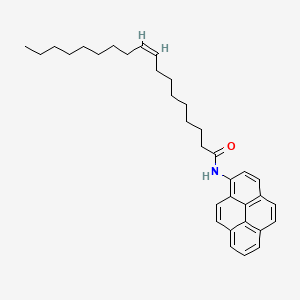
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
